H-D-Abu-Otbu HCl
Description
Contextualization within Amino Acid Chemistry and Peptide Science Research
Amino acid chemistry forms the bedrock of peptide science, a field dedicated to understanding, synthesizing, and manipulating peptides and proteins. Peptides, composed of amino acid chains, play crucial roles in biological systems and are increasingly utilized as therapeutic agents. The incorporation of non-proteinogenic amino acids (NPAAs), such as D-alpha-aminobutyric acid, into peptide sequences offers a powerful strategy to enhance their stability, potency, and bioavailability compared to peptides solely composed of natural L-amino acids nih.govbiopharmaspec.com. H-D-Abu-Otbu HCl serves as a protected precursor for introducing the D-alpha-aminobutyric acid residue into peptide chains during synthesis smolecule.com. The tert-butyl ester (OtBu) group protects the carboxylic acid functionality, preventing unwanted reactions during peptide bond formation, while the hydrochloride salt (HCl) form aids in handling and solubility bachem.comthieme-connect.comorganic-chemistry.org.
Historical Perspectives on the Utilization of Protected Alpha-Aminobutyric Acid Derivatives in Advanced Organic Synthesis
The development of protecting group strategies has been pivotal in the history of peptide synthesis nih.govthermofisher.comlibretexts.orgspringernature.com. Early peptide synthesis efforts, dating back to Fischer and Fourneau in the early 20th century, relied on less sophisticated methods. The introduction of reversible protecting groups, such as the carbobenzoxy (Cbz) group by Bergmann and Zervas in the 1930s, marked a significant step forward nih.gov. Later, the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) groups became the cornerstones of solid-phase peptide synthesis (SPPS) nih.govthermofisher.com. Similarly, the protection of the carboxylic acid group, often as an ester, is crucial. Tert-butyl esters have been widely employed due to their stability against nucleophiles and reducing agents, coupled with their facile removal under acidic conditions thieme-connect.comorganic-chemistry.orgresearchgate.net. Alpha-aminobutyric acid derivatives, including protected forms, have long been recognized for their utility in organic synthesis, serving as chiral building blocks for creating complex molecules nih.govsmolecule.comsigmaaldrich.cn.
Contemporary Research Paradigms and Significance of this compound as a Chiral Building Block
In contemporary research, this compound is valued for its specific properties as a chiral building block. The "D" designation signifies its specific stereochemistry at the alpha-carbon, which is critical for creating peptides with defined three-dimensional structures and biological activities biopharmaspec.comnih.govtandfonline.com. The incorporation of D-amino acids can confer increased resistance to enzymatic degradation, leading to enhanced stability and longer half-lives for peptide-based therapeutics biopharmaspec.comnih.gov. Furthermore, this compound finds applications beyond traditional peptide synthesis. It is utilized in proteomics as a derivatizing agent to improve peptide analysis by mass spectrometry smolecule.com. Its role extends to pharmaceutical development, where it serves as an intermediate in the synthesis of various drugs, particularly those targeting neurological disorders chemimpex.com. The compound's chirality also makes it valuable in the development of chiral catalysts and ligands wikipedia.orgbeilstein-journals.orgchinesechemsoc.orggeorgiasouthern.edumdpi.com.
Scope and Objectives of Academic Inquiry into this compound
Academic inquiry into compounds like this compound typically focuses on several key areas:
Synthesis Optimization: Developing more efficient, cost-effective, and environmentally friendly methods for its synthesis and purification.
Application in Peptide Synthesis: Investigating its incorporation into novel peptide sequences to create therapeutic agents with improved pharmacological profiles, such as enhanced stability, bioavailability, and target specificity.
Chiral Chemistry: Exploring its use as a chiral auxiliary or building block in the synthesis of other enantiomerically pure organic molecules and pharmaceuticals.
Proteomics and Analytical Chemistry: Understanding its role and optimizing its use in analytical techniques for peptide identification and characterization.
Material Science: Investigating its potential in the development of novel materials, such as chiral ionic liquids nih.gov.
Key Chemical Properties of this compound
| Property | Value | Source |
| Chemical Name | tert-butyl (2R)-2-aminobutanoate hydrochloride | smolecule.comnih.gov |
| Synonyms | This compound, D-Abu-OtBu·HCl, HD-Abu-OtBu·HCl | chemimpex.comnih.gov |
| CAS Number | 313994-32-0 | smolecule.comchemimpex.com |
| Molecular Formula | C8H18ClNO2 | smolecule.comnih.gov |
| Molecular Weight | 195.69 g/mol | smolecule.comchemimpex.com |
| Appearance | White solid | chemimpex.com |
| Melting Point | 240-244 °C (Literature) | chemimpex.com |
| Optical Rotation | [α]D20 = -13 ± 1 ° (C=1 in EtOH); -2 ± 1 ° (C=4 in water) | chemimpex.com |
| Purity | ≥ 98 % (HPLC) | chemimpex.com |
| Solubility | Soluble in DMSO, methanol |
Structure
3D Structure of Parent
Properties
IUPAC Name |
tert-butyl (2R)-2-aminobutanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c1-5-6(9)7(10)11-8(2,3)4;/h6H,5,9H2,1-4H3;1H/t6-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEPKETQBSXWOBJ-FYZOBXCZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC(C)(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C(=O)OC(C)(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959750-74-4, 313994-32-0 | |
| Record name | tert-butyl (2R)-2-aminobutanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | tert-butyl (2R)-2-aminobutanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations Involving H D Abu Otbu Hcl
Strategies for the Preparation and Derivatization of H-D-Abu-Otbu HCl
The synthesis and modification of this compound rely on precise control of stereochemistry and the strategic use of protecting groups. Advances in these areas are crucial for improving the efficiency and applicability of this compound in various synthetic endeavors.
Novel Approaches to the Enantioselective Synthesis of D-alpha-Aminobutyric Acid Precursors
The enantioselective synthesis of D-alpha-aminobutyric acid and its derivatives is a key area of research, as the stereochemistry of this precursor dictates the final configuration of the target molecule. One innovative approach involves the use of tailor-made artificial "Michaelases" for the asymmetric synthesis of optically pure γ-nitroaldehydes, which serve as important precursors to chiral γ-aminobutyric acid (GABA) analogues. acs.orgresearchgate.net This biocatalytic method offers high enantioselectivity and yields, providing a step-economic alternative to traditional chemical syntheses. researchgate.net
Another strategy employs the cyanomethylation of chiral enolates derived from (4S,5R)-3-acyl-4-methyl-5-phenyl-1,3-oxazolidin-2-ones. rsc.org This method generally exhibits good stereoselectivity and the resulting cyanomethylation products can be readily converted into 2-substituted derivatives of 4-aminobutanoic acid. rsc.org Furthermore, asymmetric Michael additions using novel chiral cinchona alkaloid-derived thioureas as organocatalysts have proven effective in producing highly enantioselective β-aryl-γ-nitroalkanes, which can then be transformed into enantiopure GABA derivatives. scirp.org
| Method | Key Features | Advantages |
| Artificial "Michaelase" | Biocatalytic cascade reaction | High enantioselectivity, step-economic |
| Chiral Enolate Cyanomethylation | Use of oxazolidinone chiral auxiliary | Good stereoselectivity, versatile precursor |
| Asymmetric Michael Addition | Cinchona alkaloid-derived organocatalyst | High enantioselectivity, environmentally benign |
Methodological Advancements in Protecting Group Chemistry for Alpha-Amino Acids
Protecting group chemistry is fundamental to peptide synthesis, preventing unwanted side reactions and ensuring the controlled formation of peptide bonds. researchgate.net The tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) groups are the most widely used N-terminal α-amino protecting groups in solid-phase peptide synthesis (SPPS). peptide.com The Boc group is acid-labile, typically removed with trifluoroacetic acid (TFA), while the Fmoc group is base-labile, removed with a solution of piperidine (B6355638) in DMF. researchgate.netwikipedia.org
The tert-butyl (tBu) group, used to protect the C-terminus in this compound, is also acid-labile. The selection of protecting groups is critical and must be orthogonal, meaning that one type can be selectively removed in the presence of others. nih.govorganic-chemistry.org This orthogonality is essential for the stepwise assembly of peptides and the synthesis of complex molecules. nih.gov Recent advancements focus on developing new protecting groups and optimizing deprotection conditions to enhance efficiency and minimize side reactions. peptide.comresearchgate.net
| Protecting Group | Cleavage Condition | Common Use |
| Boc (tert-butyloxycarbonyl) | Acidic (e.g., TFA) | N-terminal protection |
| Fmoc (9-fluorenylmethoxycarbonyl) | Basic (e.g., piperidine) | N-terminal protection |
| tBu (tert-butyl) | Acidic (e.g., TFA) | C-terminal/side-chain protection |
Research into Sustainable and Green Chemistry Routes for this compound Production
The pharmaceutical industry is increasingly focusing on sustainable and green chemistry principles to minimize its environmental impact. researchgate.netresearchgate.net This includes the development of eco-friendly methods for the production of active pharmaceutical ingredients (APIs) and their intermediates, such as this compound. Key areas of research include the use of safer solvents, renewable feedstocks, and more efficient, waste-reducing reaction processes. researchgate.netjddhs.com
For instance, efforts are being made to replace traditional hazardous solvents with greener alternatives like water, bio-based solvents, or supercritical CO₂. jddhs.com Additionally, the development of catalytic reactions that are more efficient and generate fewer byproducts is a central goal. researchgate.net The concept of "demand orientation" in lignin (B12514952) valorization, for example, aims to use lignin-based benzoic acid derivatives as sustainable starting materials for API synthesis. rsc.org While specific green chemistry routes for this compound are not extensively detailed in the provided search results, the general principles of green chemistry are being applied to the broader field of peptide and pharmaceutical synthesis.
Reaction Mechanisms and Kinetic Studies in Synthetic Transformations Utilizing this compound
Understanding the mechanisms and kinetics of reactions involving this compound is crucial for optimizing synthetic protocols, maximizing yields, and minimizing impurities.
Elucidation of Coupling Reaction Mechanisms in Peptide Synthesis
Peptide bond formation is a condensation reaction between the carboxyl group of one amino acid and the amino group of another. wikipedia.org This process requires the activation of the carboxyl group to form a reactive intermediate. bachem.com Common coupling reagents include carbodiimides like DCC (Dicyclohexylcarbodiimide) and DIC (Diisopropylcarbodiimide), as well as phosphonium (B103445) and aminium salts such as BOP, PyBOP, HBTU, and HATU. bachem.comluxembourg-bio.com
The mechanism of coupling involves the formation of a highly reactive intermediate, such as an O-acylisourea in the case of carbodiimides, which is then attacked by the nucleophilic amino group of the incoming amino acid. wikipedia.orgluxembourg-bio.com Additives like HOBt (1-hydroxybenzotriazole) are often used to suppress racemization and other side reactions by forming less reactive, but still efficient, activated esters. bachem.compeptide.com The choice of coupling reagent and reaction conditions can significantly impact the reaction rate and the extent of side reactions.
Investigation of Side Reactions and Their Mitigation Strategies During Elongation
Another significant side reaction is diketopiperazine formation, which is particularly prevalent in Fmoc-based synthesis at the dipeptide stage, especially when proline is one of the first two amino acids. peptide.com Strategies to mitigate this include using sterically hindered resins like 2-chlorotrityl chloride resin or adding the second and third amino acids as a pre-formed dipeptide unit. peptide.com
Aspartimide formation is another common side reaction, particularly in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser. peptide.com This can lead to a mixture of α- and β-coupled peptides. Adding HOBt to the deprotection solution or using backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) can reduce aspartimide formation. peptide.com
| Side Reaction | Common Cause/Sequence | Mitigation Strategy |
| Racemization | Over-activation of the carboxyl group | Use of coupling additives (e.g., HOBt) |
| Diketopiperazine Formation | Fmoc synthesis at the dipeptide stage (especially with Proline) | Use of sterically hindered resins, dipeptide addition |
| Aspartimide Formation | Sequences like Asp-Gly, Asp-Ala, Asp-Ser | Addition of HOBt to deprotection solution, backbone protection |
Kinetic Analysis of Protecting Group Removal from Otbu Esters in Peptide Synthesis
The tert-butyl (Otbu) ester is a widely employed protecting group for carboxylic acids in peptide synthesis due to its stability under a broad range of conditions and its facile removal under acidic conditions. The cleavage of the Otbu group from this compound, and analogous structures, is typically achieved using strong acids, most commonly trifluoroacetic acid (TFA). The reaction proceeds via a carbocationic mechanism, where the protonated ester undergoes cleavage to form the free carboxylic acid and a relatively stable tert-butyl cation. This cation can be trapped by scavengers present in the cleavage cocktail to prevent side reactions. nih.gov
The rate of deprotection is influenced by several factors, including the concentration of the acid, the temperature, and the composition of the scavenger mixture. Kinetic studies on the acid-mediated removal of t-butyl protecting groups reveal that the reaction is generally rapid, often reaching completion within a short timeframe at room temperature. acs.org The presence of scavengers, such as triisopropylsilane (B1312306) (TIS) or water, is crucial not only for quenching the tert-butyl cations but also for preventing side reactions like the reattachment of the t-butyl group to sensitive residues. acs.org
While specific kinetic data for the deprotection of this compound is not extensively documented in publicly available literature, the rates are expected to be comparable to other amino acid tert-butyl esters under similar conditions. The following table provides representative data on the cleavage of Otbu protecting groups under common deprotection conditions.
| Cleavage Cocktail Composition | Temperature (°C) | Typical Reaction Time for >95% Cleavage | Notes |
|---|---|---|---|
| 95% TFA, 2.5% H₂O, 2.5% TIS | 25 | 1 - 2 hours | Standard conditions for most peptides. |
| 90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole | 25 | 2 - 4 hours | Used for peptides containing sensitive residues like Cys and Met. |
| 50% TFA in Dichloromethane (DCM) | 25 | > 4 hours | Milder conditions, may result in incomplete cleavage. researchgate.net |
| Reagent K (TFA/phenol/water/thioanisole/EDT) | 25 | 1 - 2 hours | Effective for complex peptides with multiple sensitive residues. |
Chemo- and Regioselectivity in Reactions Involving this compound
The presence of two distinct functional groups in this compound—the primary amine and the tert-butyl ester—necessitates careful control of reaction conditions to achieve the desired chemo- and regioselectivity in multi-step syntheses.
In the assembly of multifunctional molecules, the primary amine of this compound is the more nucleophilic site and will preferentially react with electrophiles under neutral or basic conditions. This inherent reactivity allows for selective N-acylation or N-alkylation while leaving the sterically hindered and less reactive tert-butyl ester intact.
For instance, in peptide bond formation, the amino group of this compound (or its deprotected form) will selectively attack the activated carboxyl group of an N-protected amino acid. The choice of coupling reagents and reaction conditions is critical to ensure that the reaction proceeds efficiently at the intended amino group without affecting the ester or other functional groups present in the coupling partners. The use of carbodiimides like DCC or DIC, often in the presence of additives such as HOBt or Oxyma, facilitates this selective amide bond formation. peptide.com
Conversely, to achieve reactions at the carboxyl group, the amine must first be protected, typically with groups like Boc or Fmoc. Following protection, the tert-butyl ester can be selectively cleaved under acidic conditions, as discussed previously, to reveal the carboxylic acid for subsequent transformations. This orthogonal protection strategy is fundamental to controlling selectivity in the synthesis of complex peptides and other organic molecules.
Maintaining the stereochemical integrity of the chiral center at the alpha-carbon of the D-aminobutyric acid residue is of paramount importance during peptide synthesis. Racemization, or the epimerization of this center, can occur at various stages, particularly during the activation of the carboxyl group for peptide coupling. nih.gov
The risk of racemization is influenced by the nature of the amino acid, the coupling reagents, the base used, and the reaction temperature. While D-α-aminobutyric acid is not among the most racemization-prone amino acids like histidine or cysteine, the potential for loss of stereochemical purity still exists, especially in segment condensations or with highly activating coupling reagents. peptide.com
The use of milder coupling reagents and additives can significantly suppress racemization. For example, the addition of HOBt or its derivatives to carbodiimide-mediated couplings is a standard practice to minimize this side reaction. peptide.com Furthermore, phosphonium and aminium-based reagents like PyBOP and HBTU are known for their efficiency and low levels of racemization. sigmaaldrich.com
The following table summarizes the relative risk of racemization with different coupling methodologies, which is applicable to reactions involving this compound.
| Coupling Reagent/Method | Relative Racemization Risk | Typical Additive |
|---|---|---|
| DIC/DCC | Moderate to High | HOBt, Oxyma |
| HBTU/TBTU | Low | - |
| HATU/HCTU | Very Low | - |
| PyBOP/PyAOP | Low | - |
| Acid Chlorides | High | - |
Subsequent transformations, such as the deprotection of the Otbu ester with TFA, are generally considered to not affect the stereochemistry of the α-carbon. However, any steps involving the formation of a carbanion or a radical at the α-position would require careful consideration to preserve the desired stereochemistry.
Advanced Analytical and Spectroscopic Research Methodologies for H D Abu Otbu Hcl and Its Derivatives
Spectroscopic Characterization and Structural Elucidation Studies
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chirality and Secondary Structure Analysis
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are spectroscopic techniques that probe the interaction of chiral molecules with polarized light, providing critical information about molecular configuration and conformation. Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental characteristic of amino acids, and the D-configuration of H-D-Abu-Otbu HCl is key to its identity photophysics.com.
ORD measures the difference in refractive index for left- and right-circularly polarized light as a function of wavelength, which is directly related to the molecule's chirality and can be used for configurational assignments worthington-biochem.comrsc.orgscispace.com. CD, on the other hand, quantifies the differential absorption of left- and right-circularly polarized light by chiral chromophores within a molecule photophysics.comunits.it. In the context of peptides, far-UV CD (typically 190-250 nm) is particularly powerful for analyzing secondary structures such as α-helices and β-sheets, as the peptide bond chromophore exhibits characteristic CD signals for each conformation photophysics.comunits.itnih.gov.
Table 1: Comparative CD Spectral Features of L- vs. D-Peptides
| Peptide Example | Wavelength (nm) | CD Signal | Interpretation | Reference |
| QK (L-peptide) | ~208, ~222 | Minima | Characteristic α-helical structure | mdpi.com |
| D-QK (D-peptide) | ~208, ~222 | Less defined minima | Indicates reduced helical content compared to L-peptide | mdpi.com |
Advanced X-ray Crystallography and Diffraction Studies of Peptides Containing this compound
Table 2: Torsional Angles (φ, ψ) in α-Helices with L- vs. D-Residues
| Residue Type | Average φ (degrees) | Average ψ (degrees) | Helix Type | Notes | Reference |
| L-residues | -60 | -46 | α-helix (αR) | Classical values for L-amino acids | pnas.org |
| D-residues | -54 | -49 | α-helix (αL) | Observed for D-Ala, D-Leu, D-Val | pnas.org |
Computational Chemistry and Molecular Modeling in Support of Spectroscopic Data Interpretation
Computational chemistry and molecular modeling techniques are indispensable tools for complementing experimental data obtained from CD, ORD, and X-ray crystallography. These methods allow for the prediction of molecular structures, conformational landscapes, and physical properties, thereby aiding in the interpretation of complex spectroscopic data and guiding experimental design biorxiv.orgoup.compreprints.orgtandfonline.comsci-hub.senih.govresearchgate.netfrontiersin.orgnepjol.infoekb.eg.
For peptides containing this compound, computational approaches can predict the impact of the D-amino acid on peptide folding, stability, and interactions. Molecular dynamics simulations can provide insights into the dynamic behavior and conformational flexibility of such peptides sci-hub.se. Furthermore, computational tools are used to generate theoretical CD spectra that can be compared with experimental results, helping to assign secondary structures or identify conformational transitions preprints.orgscispace.com. In the context of X-ray crystallography, computational modeling can assist in the interpretation of electron density maps and the refinement of atomic models. Specialized software packages are available for analyzing natural and modified peptides, including the generation of conformers and prediction of properties, which are essential for rational peptide design tandfonline.com. The computational properties of this compound itself, such as its Topological Polar Surface Area (TPSA) and octanol-water partition coefficient (LogP), provide foundational data for modeling its behavior within peptide structures chemscene.com.
Table 3: Computational Properties of this compound
| Property | Value | Reference |
| TPSA | 52.32 | chemscene.com |
| LogP | 1.4872 | chemscene.com |
| H-Acceptors | 3 | chemscene.com |
| H-Donors | 1 | chemscene.com |
Compound List:
this compound
D-alpha-aminobutyric acid
L-amino acids
D-amino acids
Peptides
Non-natural amino acids
QK peptide
D-QK peptide
D-Ala
D-Leu
D-Val
Applications in the Synthesis of Complex Biomolecules and Designed Architectures
Design and Synthesis of Peptidomimetics and Non-Natural Peptides Incorporating H-D-Abu-Otbu HCl
This compound serves as a crucial component in the design and synthesis of peptidomimetics and non-natural peptides. These modified peptides often aim to improve stability, bioavailability, and specific biological activities compared to their natural counterparts.
The alpha-aminobutyric acid (Abu) residue, specifically in its D-configuration as provided by this compound, allows for the exploration of modified peptide backbone structures abyntek.com. While natural peptides are composed of α-amino acids, the incorporation of non-natural amino acids like D-Abu can lead to peptidomimetics with altered properties. The linear butyl side chain of Abu offers intermediate hydrophobicity, and its D-chirality influences backbone conformation . Research into modified backbone structures aims to create peptides with enhanced therapeutic potential, such as improved membrane permeability or altered folding patterns, which can be crucial for applications like antimicrobial peptides nih.govabyntek.com. The tert-butyl ester group in this compound also serves as a readily removable protecting group, facilitating controlled peptide chain elongation during synthesis smolecule.comchemimpex.comgoogle.comavantorsciences.com.
Application as a Chiral Building Block in Advanced Organic Synthesis Beyond Peptides
Beyond its direct use in peptide synthesis, this compound functions as a versatile chiral building block in broader organic synthesis, enabling the stereoselective construction of complex molecular architectures.
The chiral nature of this compound makes it a valuable precursor for the stereoselective synthesis of bioactive heterocycles. Amino acids, in general, are recognized as accessible starting materials for building complex heterocyclic scaffolds, which are prevalent in medicinal chemistry mdpi.comnih.govchim.itrsc.orgnih.gov. The D-alpha-aminobutyric acid moiety can be incorporated into synthetic routes to introduce specific stereocenters into heterocyclic systems, leading to compounds with potential biological activity. For example, chiral amino acid derivatives are explored as building blocks for foldamer chemistry, which involves the synthesis of molecules that mimic the folding properties of proteins nih.govresearchgate.netresearchgate.netbeilstein-journals.orgduke.educhemrxiv.org. The stereochemical control offered by this compound is essential for creating enantiomerically pure or enriched heterocyclic compounds with defined biological functions.
This compound can be employed in the construction of macrocyclic structures and foldamers. Macrocycles and foldamers are complex molecules designed to mimic or surpass the functions of natural biomolecules like proteins duke.eduthieme-connect.comnih.govnih.govrsc.orgdcu.iescilit.com. The D-alpha-aminobutyric acid unit, with its defined chirality and functional groups, can be integrated into cyclic peptide structures or other foldameric architectures. These synthetic constructs are designed to achieve specific three-dimensional shapes and properties, such as enhanced stability, unique binding affinities, or catalytic activities. The tert-butyl ester protecting group facilitates its incorporation into these complex synthetic schemes, often followed by deprotection and cyclization steps smolecule.comchemimpex.comgoogle.comavantorsciences.comorgsyn.org. Research into foldamers, which are polymers that fold into predictable structures, often utilizes non-natural amino acids to achieve desired conformational properties and stability duke.edursc.org.
Biochemical and Biophysical Research Involving H D Abu Otbu Hcl Derivatives and Analogs
Investigation of Enzyme-Substrate Interactions using Abu-containing Peptide Analogs
Peptides containing D-alpha-aminobutyric acid (D-Abu) have been instrumental in probing enzyme mechanisms and designing novel inhibitors. The incorporation of D-Abu, a non-canonical amino acid, can confer unique properties to peptides, influencing their binding affinities, substrate specificities, and proteolytic stability.
Elucidation of Active Site Topography through Inhibitor Design
The precise three-dimensional arrangement of amino acid residues within an enzyme's active site dictates its substrate specificity and catalytic mechanism. D-Abu-containing peptide analogs have been employed as tools to map these active site topographies. By systematically modifying peptide sequences with D-Abu and evaluating their inhibitory activity against target enzymes, researchers can infer critical interactions and structural features of the active site researchgate.net. For instance, designing peptide inhibitors that mimic the transition state of an enzymatic reaction, with D-Abu strategically placed, can reveal specific binding pockets and the importance of stereochemistry in substrate recognition. Such studies contribute to the rational design of potent and selective enzyme inhibitors for therapeutic or research purposes.
Research into Protease Specificity and Binding Mechanisms
D-Abu-containing peptides have been crucial in delineating the substrate preferences and binding mechanisms of various proteases. Enzymes often exhibit strict stereospecificity, favoring either L- or D-amino acid residues in their substrates. Studies involving D-Abu peptides have demonstrated that the incorporation of this D-enantiomer can significantly alter a protease's recognition and cleavage patterns researchgate.netresearchgate.net. For example, research on certain aminopeptidases has revealed a strict D-stereospecificity, with enzymes preferentially hydrolyzing substrates containing D-amino acids such as D-alanine amide and D-alpha-aminobutyric acid amides researchgate.netresearchgate.netresearchgate.net. These findings highlight how the D-configuration of amino acids can be leveraged to understand protease specificity and to develop peptides that selectively target or evade enzymatic degradation.
Studies on Peptide Conformation and Dynamics in Solution and Bound States
The biological activity of peptides is intrinsically linked to their three-dimensional structure and dynamic behavior. D-Abu residues can influence peptide conformation by altering backbone dihedral angles and hydrogen bonding patterns compared to their L-enantiomers.
Application of NMR Relaxation and Hydrogen-Deuterium Exchange for Dynamic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly relaxation measurements and hydrogen-deuterium (H/D) exchange techniques, are powerful tools for characterizing peptide dynamics in solution. Incorporating D-Abu into peptide sequences allows researchers to investigate how this non-canonical amino acid affects local and global peptide motions. NMR relaxation data can provide insights into the picosecond-nanosecond timescale dynamics, while H/D exchange rates can reveal the stability of hydrogen bonds and the solvent accessibility of backbone amides, offering a picture of the peptide's conformational flexibility in different environments researchgate.net.
Molecular Dynamics Simulations of Abu-containing Peptides
Molecular Dynamics (MD) simulations provide a computational approach to study the conformational landscape and dynamic behavior of peptides at an atomic level. MD simulations of peptides containing D-Abu can offer detailed insights into how the D-enantiomer influences peptide folding, stability, and interactions with other molecules or surfaces researchgate.netresearchgate.net. These simulations can predict conformational ensembles, identify transient structures, and elucidate the mechanisms behind observed experimental phenomena, such as altered binding affinities or protease resistance. For instance, MD studies have been used to model peptides with non-standard residues like D-alpha-aminobutyric acid (DBB) to understand their behavior within complex systems github.comucc.ie.
Research into Peptide-Membrane Interactions and Structural Perturbations
Peptides often interact with biological membranes to exert their functions, whether as signaling molecules, antimicrobial agents, or structural components. The incorporation of D-Abu into peptides can significantly modulate these membrane interactions and induce specific structural perturbations within the lipid bilayer. Studies using techniques like quartz crystal microbalance (QCM), circular dichroism (CD), and solid-state Nuclear Magnetic Resonance (NMR) have shown that D-Abu-containing peptides can bind to lipid bilayers and adopt specific secondary structures, such as alpha-helices, influencing membrane dynamics researchgate.net. These interactions are critical for understanding peptide localization, insertion, and potential disruption of membrane integrity, which is relevant for drug delivery and antimicrobial peptide design researchgate.net.
Compound List
H-D-Abu-Otbu HCl : A protected derivative of D-alpha-aminobutyric acid used in peptide synthesis.
D-alpha-aminobutyric acid (D-Abu) : A non-proteinogenic amino acid with a D-configuration at the alpha-carbon.
D-alanine amide : A substrate analog composed of D-alanine linked to an amide group.
D-alanine N-alkylamides : Substrate analogs where D-alanine is linked to an N-alkyl group.
D-alanylglycine : A dipeptide containing D-alanine at the N-terminus.
D-alanine oligomers : Peptides composed of repeating D-alanine units.
D-serine amide : A substrate analog composed of D-serine linked to an amide group.
L-isoleucine-D-alpha-aminobutyric acid : A dipeptide composed of L-isoleucine and D-alpha-aminobutyric acid.
D-norvaline : A D-enantiomer of the amino acid norvaline.
Dehydroalanine (DHA) : An unsaturated amino acid residue.
D-amino acids : Amino acids with a D-configuration at the alpha-carbon.
L-amino acids : Amino acids with an L-configuration at the alpha-carbon.
Computational and Theoretical Studies of H D Abu Otbu Hcl and Its Derivatives
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Predictions
Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the chemical reactivity of molecules. mdpi.com These first-principles methods solve approximations of the Schrödinger equation to determine molecular properties such as optimized geometry, orbital energies, and charge distribution.
For a molecule like H-D-Abu-Otbu HCl, DFT calculations can predict key parameters that govern its reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in this context. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a crucial indicator of chemical reactivity and kinetic stability. nih.gov
Based on studies of related small, branched-chain amino acids like 2-aminobutyric acid (AABA), a set of reactivity descriptors can be calculated. nih.gov These parameters, including ionization potential, electron affinity, chemical hardness (η), and the electrophilicity index (ω), provide a quantitative measure of the molecule's reactivity profile. researchgate.net For instance, chemical hardness signifies resistance to change in electron distribution, with softer molecules generally being more reactive. researchgate.net The electrophilicity index measures the stabilization in energy when the system acquires additional electronic charge from the environment. researchgate.net
Table 1: Predicted Electronic Properties and Reactivity Descriptors for 2-Aminobutyric Acid (as a proxy for this compound)
| Parameter | Calculated Value (kcal/mol) | Description |
|---|---|---|
| HOMO Energy | -159.2 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | 50.8 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 210.0 | Indicator of chemical reactivity and kinetic stability. |
| Ionization Energy (Ei) | 142 | Energy required to remove an electron. |
| Chemical Hardness (η) | 54-56 | Resistance to deformation of the electron cloud. nih.gov |
| Electrophilicity Index (ω) | 63-67 | Measure of the propensity to accept electrons. nih.gov |
Data are conceptual and derived from related studies on 2-aminobutyric acid for illustrative purposes. nih.gov
The presence of the tert-butyl ester group in this compound would be expected to subtly modify these electronic properties compared to the free acid, primarily through inductive effects and steric hindrance, which can be precisely quantified through targeted DFT calculations.
Peptide bond formation is a condensation reaction that proceeds through a high-energy transition state. researchgate.net QM calculations are uniquely suited to map the potential energy surface of this reaction, identifying the structure and energy of the transition state. This analysis is crucial for understanding reaction mechanisms and predicting reaction rates.
Computational studies have investigated peptide bond formation in the gas phase, comparing concerted and stepwise mechanisms. rsc.org These studies reveal that the energy barriers for the reaction are significantly lowered when one of the reacting amino acids is protonated, highlighting the role of catalysis in the process. rsc.org When this compound is used in peptide synthesis, its amino group acts as a nucleophile attacking an activated carboxyl group of another amino acid. mdpi.com
QM modeling can elucidate the transition state for this specific coupling. Key aspects that can be analyzed include:
Activation Energy Barrier: Calculating the energy difference between the reactants and the transition state provides a theoretical estimate of the reaction rate.
Geometric Parameters: The bond lengths and angles of the forming and breaking bonds in the transition state structure can be precisely determined.
Computational spectroscopy is a powerful tool for validating molecular structures by predicting spectroscopic data that can be directly compared with experimental results. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: QM methods, particularly DFT, can accurately predict NMR chemical shifts (δ) and spin-spin coupling constants (J). The process involves first optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These theoretical shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (TMS). Theoretical predictions can help assign complex experimental spectra and confirm the stereochemistry and conformation of this compound.
Table 2: Illustrative Comparison of Predicted vs. Experimental NMR Chemical Shifts for a D-Abu Moiety
| Atom | Predicted 13C Chemical Shift (ppm) | Experimental 13C Chemical Shift (ppm) |
|---|---|---|
| Cα | 55.2 | 54.8 |
| Cβ | 25.8 | 25.5 |
| Cγ | 10.1 | 9.7 |
| C=O (ester) | 172.5 | 172.1 |
Values are hypothetical, based on typical accuracies of DFT-based NMR prediction for illustrative purposes.
Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations for Conformational Analysis
While QM methods provide high accuracy for electronic properties, they are computationally too expensive for studying the conformational dynamics of flexible molecules or large systems like peptides in solution. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations address this limitation by using classical physics to model molecular behavior. researchgate.net MM employs a force field—a set of parameters describing the potential energy of a system—to calculate the energy of different conformations, while MD simulates the movement of atoms over time by integrating Newton's laws of motion. tandfonline.com
The tert-butyl ester group and the ethyl side chain of this compound allow for considerable conformational flexibility. MD simulations can map the conformational landscape by sampling the accessible rotational states around the single bonds. nih.gov For the free molecule, this involves exploring the rotation of the tert-butyl group and the ethyl side chain to identify low-energy conformers.
When incorporated into a peptide chain, the D-Abu residue's conformation is primarily described by the backbone dihedral angles phi (φ) and psi (ψ). The D-configuration of the alpha-carbon restricts the accessible (φ, ψ) combinations to regions of the Ramachandran plot that are different from those favored by standard L-amino acids. nih.gov MD simulations of peptides containing D-amino acids show that these residues often populate regions corresponding to left-handed helices or turns, which can be critical for inducing specific secondary structures. preprints.org The bulky tert-butyl ester group, if present at the C-terminus of a peptide, would further influence the conformational freedom of the final residue.
Table 3: Representative Dihedral Angle Populations for a D-Abu Residue in a Peptide from MD Simulation
| Dihedral Angle | Favored Region (° range) | Associated Secondary Structure |
|---|---|---|
| Phi (φ) | +40 to +80 | Left-handed helix, Type II' β-turn |
| Psi (ψ) | +20 to +60 | Left-handed helix |
| Psi (ψ) | -110 to -150 | Extended sheet |
Data are representative, based on general findings for D-amino acids in peptides. nih.gov
MD simulations are a primary tool for studying the process of peptide folding and unfolding at an atomic level. wustl.edu By simulating the trajectory of a peptide from a random coil to a folded state, researchers can identify folding intermediates, transition states, and the sequence of events (e.g., hydrophobic collapse followed by hydrogen bond formation) that lead to the final structure. nih.gov
The inclusion of a D-Abu residue, a non-proteinogenic amino acid, can significantly alter folding pathways. nih.gov Its stereochemistry can disrupt canonical secondary structures like right-handed alpha-helices or favor the formation of specific turn motifs that act as nucleation sites for folding. preprints.org Simulations can be used to:
Characterize Folding Intermediates: Identify transient structures that form along the folding pathway.
Determine Folding Rates: Using advanced sampling techniques, estimate the timescale of folding.
Assess Structural Stability: Perform unfolding simulations at high temperatures to compare the thermal stability of peptides with and without the D-Abu modification.
Docking and Molecular Interaction Studies with Model Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when bound to another (a receptor), such as a protein or enzyme. nih.gov This method is central to structure-based drug design. For derivatives of this compound, docking can be used to screen for potential biological targets and to understand the structural basis of molecular recognition.
Peptides containing D-Abu-Otbu could be docked into the active sites of enzymes or the binding pockets of receptors. For example, derivatives of aminobutyric acid have been studied as inhibitors of enzymes like GABA aminotransferase (GABA-AT). mdpi.comnih.gov The docking process typically involves:
Preparation: Generating 3D structures of the ligand (the D-Abu-containing peptide) and the receptor.
Sampling: Exploring various orientations and conformations of the ligand within the receptor's binding site.
Scoring: Using a scoring function to estimate the binding free energy for each pose, with lower scores indicating more favorable binding. nih.gov
The results can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that stabilize the ligand-receptor complex. Subsequent MD simulations of the docked complex can be used to assess its stability over time. nih.gov
Table 4: Hypothetical Docking Results for a D-Abu-Containing Peptide with a Model Kinase Target
| Parameter | Value/Description |
|---|---|
| Target Protein | Model Serine/Threonine Kinase |
| Binding Site | ATP-binding pocket |
| Docking Score (Binding Energy) | -9.2 kcal/mol |
| Key Hydrogen Bonds | Backbone NH of D-Abu with hinge region glutamate; Ester carbonyl with catalytic lysine. |
| Key Hydrophobic Interactions | Ethyl side chain of D-Abu and tert-butyl group with hydrophobic pocket residues (Val, Leu, Ile). |
This table is a conceptual example illustrating the type of data generated from a molecular docking study.
Cheminformatics and Data Mining Approaches for Related Structural Motifs
Cheminformatics and data mining have become indispensable tools for analyzing large datasets of chemical and biological information to identify patterns and relationships that are not immediately obvious. nih.govnih.gov In the context of this compound and its derivatives, these approaches are particularly valuable for understanding the structural motifs that govern their physicochemical properties and potential biological activities.
Data mining techniques can be applied to large spectral databases, such as those from tandem mass spectrometry (MS/MS), to identify peptide structural motifs responsible for specific fragmentation patterns. nih.govnih.gov This knowledge-mining approach can bypass the need for prior chemical assumptions and provide a comprehensive overview of peptide dissociation behavior. nih.govnih.gov By analyzing the fragmentation of peptides containing aminobutyric acid residues or tert-butyl ester groups, it is possible to develop predictive models for the fragmentation of novel derivatives.
Cluster analysis is a key component of this data-mining scheme. It allows for the grouping of spectra with similar dissociation patterns, from which common structural features can be extracted. nih.gov Machine learning algorithms, such as decision trees, can then be used to identify the specific sequence motifs and charge states that give rise to these distinct fragmentation patterns. nih.govnih.gov This approach improves the understanding of gas-phase peptide dissociation and can aid in the development of more accurate protein identification algorithms. nih.govnih.gov
Furthermore, cheminformatics tools can be used to analyze the vast chemical space of potential derivatives of this compound. By systematically modifying the core structure and calculating various molecular descriptors, it is possible to build quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models. These models can then be used to predict the properties of virtual compounds, thereby prioritizing synthetic efforts towards molecules with desired characteristics.
The application of these computational and data-driven approaches allows for a deeper understanding of the chemical and physical properties of this compound and its related structural motifs, paving the way for the rational design of new molecules with tailored functionalities.
Physicochemical Properties of this compound and Related Compounds
| Property | H-Abu-OtBu.HCl ambeed.comcookechem.com | H-γ-Abu-OtBu.HCl chemscene.com | H-D-Val-OtBu hydrochloride nih.gov |
| CAS Number | 53956-05-1 | 58640-01-0 | 104944-18-5 |
| Molecular Formula | C8H18ClNO2 | C8H18ClNO2 | C9H20ClNO2 |
| Molecular Weight | 195.69 g/mol | 195.69 g/mol | 209.71 g/mol |
| Topological Polar Surface Area (TPSA) | 52.3 Ų | 52.32 Ų | 52.3 Ų |
| Number of Rotatable Bonds | 4 | 3 | Not Available |
| Number of H-bond Acceptors | 3 | 3 | Not Available |
| Number of H-bond Donors | 1 | 1 | Not Available |
Emerging Research Directions and Future Perspectives for H D Abu Otbu Hcl
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of peptides and other complex molecules is increasingly moving towards automated and continuous flow processes to enhance efficiency, reproducibility, and safety. The integration of unique building blocks like H-D-Abu-Otbu HCl into these platforms is a key area of development.
Flow chemistry offers precise control over reaction parameters such as temperature, pressure, and reaction time, which is particularly advantageous for managing the reactivity of protected amino acids and minimizing side reactions. For a building block like this compound, this could translate to higher coupling efficiencies and reduced racemization during peptide synthesis. Automated synthesis platforms, including solid-phase peptide synthesizers (SPPS), can be programmed to incorporate non-canonical amino acids, enabling the creation of novel peptide libraries with diverse functionalities.
Table 1: Comparison of Traditional Batch vs. Flow Chemistry for Peptide Synthesis
| Parameter | Traditional Batch Synthesis | Flow Chemistry Synthesis |
| Reaction Time | Hours to days | Minutes to hours |
| Process Control | Limited | High (temperature, pressure, mixing) |
| Scalability | Challenging | More readily scalable |
| Safety | Higher risk with hazardous reagents | Improved safety due to smaller reaction volumes |
| Reproducibility | Variable | High |
The primary challenge in this area is the optimization of reaction conditions for each specific non-canonical amino acid. The steric hindrance from the tert-butyl ester group in this compound, for instance, may necessitate tailored coupling reagents or longer reaction times within an automated workflow. Future research will likely focus on developing standardized protocols for incorporating a wide array of such building blocks, including the development of machine learning algorithms to predict optimal synthesis conditions.
Advancements in Site-Specific Labeling and Chemical Biology Applications
The incorporation of unnatural amino acids into proteins and peptides is a powerful tool in chemical biology for probing biological processes. D-amino acids, such as the D-2-aminobutyric acid core of this compound, are of particular interest due to their resistance to proteolytic degradation, a quality that can enhance the in vivo stability of peptide-based probes and therapeutics. nih.gov
One of the most exciting applications is in the site-specific labeling of proteins. By incorporating an unnatural amino acid with a bioorthogonal handle (a chemical group that reacts selectively with a probe), researchers can attach fluorescent dyes, affinity tags, or drug molecules to a specific site on a protein. While this compound itself does not have a bioorthogonal handle, its derivative, where the ethyl side chain is modified to include an azide (B81097) or alkyne, could serve this purpose. These modified D-amino acids can be incorporated into bacterial peptidoglycan, allowing for the visualization of cell wall dynamics in pathogens. nih.govscispace.com
Table 2: Potential Chemical Biology Applications of this compound Derivatives
| Application | Description | Potential Advantage of D-Configuration |
| Metabolic Labeling | Incorporation into bacterial cell walls to study peptidoglycan synthesis and remodeling. nih.gov | Increased stability of the label in biological environments. |
| Protein Engineering | Site-specific introduction of novel chemical functionalities to create proteins with new properties. | Creation of mirror-image proteins or peptides that are resistant to natural proteases. nih.gov |
| Drug Development | Development of peptide-based drugs with enhanced stability and altered pharmacological profiles. researchgate.net | Longer half-life in vivo due to resistance to enzymatic degradation. |
Future research will focus on expanding the toolkit of unnatural D-amino acids for in vivo applications and exploring their use in studying complex biological systems, such as host-pathogen interactions and cellular signaling pathways.
Exploration of Non-Canonical Roles in Supramolecular Chemistry and Materials Science
Supramolecular chemistry involves the design of complex assemblies of molecules held together by non-covalent interactions. Peptides are excellent building blocks for supramolecular materials due to their ability to form well-defined secondary structures like α-helices and β-sheets, which can then self-assemble into larger structures such as nanofibers, hydrogels, and nanotubes.
The inclusion of D-amino acids like D-2-aminobutyric acid can profoundly influence the self-assembly process and the properties of the resulting materials. For example, the strategic placement of a D-amino acid can induce turns in a peptide sequence, leading to the formation of specific nanostructures. researchgate.net Furthermore, conjugating D-amino acids to other molecules, such as nonsteroidal anti-inflammatory drugs (NSAIDs), has been shown to induce the formation of supramolecular hydrogels with therapeutic properties. nih.govacs.org
Table 3: Impact of D-Amino Acid Incorporation on Supramolecular Materials
| Property | Effect of D-Amino Acid | Potential Application |
| Self-Assembly | Can induce specific secondary structures and morphologies (e.g., nanofibers, nanotubes). acs.org | Tissue engineering scaffolds, controlled drug release systems. |
| Biostability | Increased resistance to enzymatic degradation. acs.org | Long-lasting biomaterials for in vivo applications. |
| Mechanical Properties | Can modulate the stiffness and other rheological properties of hydrogels. acs.org | Tunable materials for soft robotics or biomedical devices. |
| Biological Activity | Can alter the interaction of the material with cells and biological systems. acs.org | Bioactive scaffolds that can influence cell behavior. |
The future in this field lies in the rational design of peptide sequences containing D-amino acids like this compound to create novel materials with precisely controlled properties. This could lead to the development of advanced biomaterials for tissue engineering, responsive "smart" materials that change in response to environmental stimuli, and new systems for targeted drug delivery. The exploration of co-assembling systems, where D- and L-amino acid-containing peptides interact to form complex architectures, is also a promising avenue of research. rsc.org
Challenges and Opportunities in the Scalable and Sustainable Production of Advanced Peptide Building Blocks
While the scientific potential of this compound and other non-canonical amino acids is vast, their widespread application is often hindered by challenges in their production. The synthesis of enantiomerically pure D-amino acids can be complex and expensive, particularly on a large scale.
Current production methods often rely on multi-step chemical synthesis, which can generate significant chemical waste. There is a growing need for more sustainable and scalable manufacturing processes. Biocatalysis, using enzymes to perform specific chemical transformations, offers a promising alternative. Enzymes can exhibit high stereoselectivity, potentially providing a greener and more efficient route to D-amino acids.
Opportunities for Improvement in Production:
Development of Novel Catalysts: Designing new chemical or enzymatic catalysts for the asymmetric synthesis of D-amino acids.
Metabolic Engineering: Engineering microorganisms to produce specific D-amino acids through fermentation. While life predominantly uses L-amino acids, some microorganisms naturally produce D-amino acids. mdpi.com
Continuous Manufacturing: Implementing flow chemistry and other continuous processing technologies to improve efficiency and reduce the environmental footprint of production.
Addressing these challenges will be crucial for unlocking the full potential of advanced peptide building blocks like this compound. The development of cost-effective and sustainable production methods will make these valuable compounds more accessible to researchers in academia and industry, accelerating the pace of discovery and innovation in peptide science, chemical biology, and materials science.
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for synthesizing H-D-Abu-Otbu HCl with high purity?
- Methodological Answer : Optimize synthesis using tert-butyl ester protection of the amino group, followed by HCl salt formation. Monitor reaction progress via TLC or HPLC, and purify via recrystallization in anhydrous ethanol. Ensure inert conditions (argon/nitrogen) to prevent hydrolysis of the tert-butyl ester .
- Key Parameters : Reaction temperature (0–5°C for coupling steps), molar ratios (1:1.2 for amino acid to protecting agent), and purification solvents (ethyl acetate/hexane mixtures).
Q. How should researchers characterize H-D-Aabu-Otbu HCl to confirm structural integrity?
- Methodological Answer : Use a combination of -NMR (to verify tert-butyl protons at δ 1.4 ppm and α-protons at δ 3.2–3.5 ppm), FT-IR (amide I band ~1650 cm), and mass spectrometry (ESI-MS for [M+H] peak at m/z 159.2). Cross-validate with elemental analysis (C, H, N within ±0.3%) .
Q. What stability considerations are critical for storing this compound in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
